Tyr-alpha-CGRP (human) is an N-terminal extended tyrosinated analogue of alpha-calcitonin gene-related peptide . It binds to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors .
Tyr-alpha-CGRP is a synthetic analogue of human alpha-CGRP . It is produced through a process of alternate splicing and processing of the calcitonin gene .
The molecular formula of Tyr-alpha-CGRP (human) is C172H276N52O51S2 . It is a complex molecule with a large number of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur .
Tyr-alpha-CGRP (human) is known to bind to amylin receptors AMY1 and AMY3 in COS-7 cells expressing the human receptors . The IC50 values are 141 and 1.86 nM, respectively .
Tyr-alpha-CGRP (human) is a lyophilized powder with a formula weight of 3952.5 . It is soluble in water at a concentration of 1 mg/ml .
Tyr-alpha-CGRP (human) is synthesized through solid-phase peptide synthesis, a technique that allows for the precise assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support. The specific sequence of Tyr-alpha-CGRP (human) includes 37 amino acids with a notable disulfide bridge between cysteine residues, which is crucial for its biological activity.
Tyr-alpha-CGRP (human) belongs to the family of neuropeptides known as calcitonin gene-related peptides. These peptides are involved in various signaling pathways within the nervous system and have significant implications in neurovascular functions and pain pathways.
The primary method for synthesizing Tyr-alpha-CGRP (human) is solid-phase peptide synthesis. This approach involves:
The synthesis yields the target peptide with high purity, though purification steps are necessary to eliminate any by-products or impurities formed during the process. The final product is characterized by its correct sequence and structural integrity, including the critical disulfide bridge that stabilizes its conformation.
The molecular structure of Tyr-alpha-CGRP (human) consists of 37 amino acids with a specific sequence that contributes to its biological function. The presence of a disulfide bridge between cysteine residues at positions 3 and 8 is essential for maintaining the peptide's three-dimensional structure.
Tyr-alpha-CGRP (human) primarily undergoes:
Common reagents used in the synthesis include protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotection agents such as trifluoroacetic acid. The formation of disulfide bonds is facilitated by oxidative conditions.
Tyr-alpha-CGRP (human) exerts its effects primarily through binding to specific receptors known as amylin receptors AMY1 and AMY3. This interaction triggers a cascade of intracellular signaling events:
Research indicates that Tyr-alpha-CGRP (human) plays a significant role in neurogenic vasodilation and pain modulation, which has implications for conditions such as migraines and other pain syndromes .
Relevant analyses have shown that Tyr-alpha-CGRP (human) retains biological activity under controlled laboratory conditions but may degrade rapidly if not stored properly .
Tyr-alpha-CGRP (human) has several applications in scientific research:
Ongoing research continues to elucidate the broader implications of Tyr-alpha-CGRP (human) in various physiological and pathological contexts .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: